
TG101209
概要
説明
TG101209は、ジャヌスキナーゼ2(JAK2)を選択的に標的とする低分子阻害剤です。特に骨髄増殖性疾患や特定の種類の癌の治療において、その潜在的な治療用途について広く研究されています。 この化合物は、細胞増殖、分化、およびアポトーシスにおいて重要な役割を果たすJAK-STATシグナル伝達経路を阻害する能力で知られています .
科学的研究の応用
In Vitro Studies
-
Multiple Myeloma :
- TG101209 has shown significant cytotoxic effects against multiple myeloma cell lines. In studies, it induced apoptosis and inhibited cell cycle progression, demonstrating a dose-dependent relationship in its efficacy. The combination of this compound with phosphoinositide 3-kinase (PI3K) inhibitors resulted in synergistic effects, enhancing cytotoxicity against myeloma cells .
- Burkitt Lymphoma :
-
Lung Cancer :
- This compound has been shown to sensitize lung cancer cells to radiation therapy. In clonogenic assays, it increased the sensitivity of HCC2429 and H460 lung cancer cells to radiation, suggesting that lower doses of radiation could achieve similar anti-tumor effects when combined with this compound .
- Chronic Myeloid Leukemia :
In Vivo Studies
- Animal Models :
- Combination Therapies :
Data Tables
Cancer Type | Mechanism | Efficacy Observed | Combination Potential |
---|---|---|---|
Multiple Myeloma | JAK2 inhibition leading to apoptosis | Significant cytotoxicity observed | Synergistic with PI3K inhibitors |
Burkitt Lymphoma | Induction of apoptosis and differentiation | Effective growth inhibition | Synergistic with doxorubicin |
Lung Cancer | Radiosensitization | Increased sensitivity to radiation | Effective when combined with radiation |
Chronic Myeloid Leukemia | Targeting BCR-ABL resistant cells | Reduced cell viability | Bone-targeted formulations enhance efficacy |
Case Studies
-
Multiple Myeloma Case Study :
A study involving multiple myeloma patient-derived cells showed that this compound could induce apoptosis in 80% of tested samples, highlighting its potential as a therapeutic agent against resistant myeloma cases . -
Burkitt Lymphoma Case Study :
In a preclinical model using Burkitt lymphoma cells, treatment with this compound led to a significant decrease in tumor volume and improved survival rates compared to control groups .
作用機序
TG101209は、JAK-STATシグナル伝達経路に関与するチロシンキナーゼであるJAK2を選択的に阻害することによって、その効果を発揮します。 この阻害は、STAT3やSTAT5などの下流シグナル伝達分子のリン酸化と活性化を防ぎ、細胞増殖の抑制とアポトーシスの増加につながります . この化合物は、アポトーシスとオートファジーのクロストークを含む、他のシグナル伝達経路にも影響を与えます .
類似化合物の比較
This compoundは、ルキソリチニブやSAR302503(TG101348)などの他のJAK2阻害剤と比較されることがよくあります。これらの化合物はすべてJAK2を標的としていますが、this compoundはその選択性と効力において独特です。 この化合物は、ルキソリチニブと比較して、原発性骨髄線維症に優れた標的化を示し、JAK2V617FおよびMPLW515L/K変異に対して有意な活性を持っています . その他の類似の化合物には、次のようなものがあります。
ルキソリチニブ: 骨髄増殖性疾患の治療に使用される別のJAK2阻害剤。
SAR302503(TG101348): 同様の作用機序を持つが、化学構造が異なるJAK2阻害剤.
This compoundは、その特定の阻害プロファイルと、PI3K阻害剤などの他の阻害剤との併用療法の可能性により際立っています .
生化学分析
Biochemical Properties
TG101209 plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is a potent inhibitor of JAK2, a tyrosine kinase that plays a central role in the signaling of many hematopoietic cytokines . This compound inhibits the growth of Ba/F3 cells expressing JAK2V617F or MPLW515L mutations with an IC50 of 200 nM . It induces cell cycle arrest and apoptosis in acute myeloid leukemia cell lines expressing human JAK2V617F, and inhibits the phosphorylation of JAK2V617F, STAT5, and STAT3 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of Burkitt lymphoma cells by inducing apoptosis and differentiation toward mature B cells . It also suppresses the growth of hematopoietic progenitors carrying JAK2V617F or MPLW515K/L mutations . In lung cancer cells, this compound inhibits the activation of STAT3 and the expression of survivin, a protein that inhibits apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound inhibits the JAK2/STAT3/c-MYB signaling axis, which is a major oncogenic signaling event involved in the development of Burkitt lymphoma . By suppressing this signaling axis and crosstalk between downstream signaling pathways, this compound exerts its anti-lymphoma role .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. It induces apoptosis in human erythroleukemia (HEL) cells expressing JAK2V617F homozygously at 24 hours . It also suppresses tumor growth and prolongs the overall survival of mice bearing Burkitt lymphoma cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In SCID mice injected intravenously with Ba/F3-JAK2V617F cells, administration of two oral doses of this compound (50 mg/kg) resulted in a marked decrease in STAT5 phosphorylation in splenic tumors 5 hours post-administration .
Metabolic Pathways
This compound is involved in the JAK-STAT signaling pathway, a central signaling pathway by cytokine receptors that is critical in blood lineage development and the immune response . It inhibits the constitutive activation of this pathway, which may transmit anti-apoptotic, proliferative, and differentiation signals and contribute to tumor development, invasion, and metastasis .
準備方法
TG101209の合成には、重要な中間体の形成とその後の反応を含む、複数のステップが含まれます。 合成経路は通常、5-メチルピリミジン-2,4-ジアミンの調製から始まり、その後、さまざまな化学反応によってp-(4-メチルピペラジン-1-イル)フェニルおよびm-(tert-ブチルスルファモイル)フェニルなどの官能基が導入されます . This compoundの工業的製造方法は広く文書化されていませんが、大規模生産向けに最適化された同様の合成経路が使用されている可能性があります。
化学反応の分析
TG101209は、次のようないくつかの種類の化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、this compoundに存在する官能基を変え、その生物学的活性を変化させる可能性があります。
置換: This compoundに対してさまざまな置換反応を実行して、異なる置換基を導入することができ、これによりその阻害特性が強化または変更される可能性があります.
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および置換反応用のさまざまな求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
This compoundは、特に化学、生物学、医学、および産業の分野において、科学研究におけるその用途について広く研究されてきました。その注目すべき用途には、次のようなものがあります。
類似化合物との比較
TG101209 is often compared with other JAK2 inhibitors, such as ruxolitinib and SAR302503 (TG101348). While all these compounds target JAK2, this compound is unique in its selectivity and potency. It has shown better targeting to primary myelofibrosis compared to ruxolitinib and has significant activity against JAK2V617F and MPLW515L/K mutations . Other similar compounds include:
Ruxolitinib: Another JAK2 inhibitor used in the treatment of myeloproliferative disorders.
SAR302503 (TG101348): A JAK2 inhibitor with a similar mechanism of action but different chemical structure.
This compound stands out due to its specific inhibitory profile and potential for combination therapy with other inhibitors, such as PI3K inhibitors .
生物活性
TG101209 is a selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway, which plays a crucial role in various hematological malignancies, including myeloproliferative neoplasms and lymphomas. This compound has garnered significant attention due to its potential therapeutic efficacy against cancers characterized by aberrant JAK2 activation, such as Burkitt lymphoma (BL) and chronic myeloid leukemia (CML). This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and clinical implications.
This compound exerts its effects primarily through the inhibition of JAK2 kinase activity. The compound demonstrates high specificity for JAK2, with an IC50 of approximately 6 nM, while showing less potency against other kinases such as FLT3 and RET (IC50 values of 25 nM and 17 nM respectively) . The inhibition of JAK2 leads to the downregulation of downstream signaling pathways, particularly the STAT3 pathway, which is often constitutively activated in various malignancies.
Key Pathways Affected
- JAK2/STAT3 Pathway : this compound inhibits the phosphorylation of JAK2 and STAT3, resulting in reduced transcriptional activity associated with cell survival and proliferation.
- Cell Cycle Regulation : The compound induces cell cycle arrest in the G2/M phase, as evidenced by decreased S phase cell ratios in treated BL cells .
- Apoptosis Induction : this compound promotes apoptosis through a mitochondrial-mediated caspase-dependent pathway. This is characterized by cytochrome c release from mitochondria to the cytoplasm and activation of caspases .
Burkitt Lymphoma
In vitro studies have demonstrated that this compound significantly inhibits the growth of both EBV-positive and EBV-negative Burkitt lymphoma cell lines. Key findings include:
- Cell Growth Inhibition : this compound effectively inhibited BL cell growth and induced apoptosis in a dose-dependent manner .
- Synergistic Effects : The compound displayed synergistic effects when used in combination with doxorubicin, enhancing overall treatment efficacy .
Table 1: Effects of this compound on Burkitt Lymphoma Cells
Parameter | Result |
---|---|
IC50 for Raji Cells | ~6 μM |
Apoptosis Induction | Increased cleaved caspase-3 levels |
Cell Cycle Arrest | G2/M phase accumulation |
Synergy with Doxorubicin | Enhanced anti-tumor activity |
Chronic Myeloid Leukemia
This compound has also shown promise in treating CML, particularly in cells resistant to BCR-ABL targeted therapies. Notable findings include:
- Effective Concentration : A bone-targeted formulation achieved sustained concentrations above 17.5 μmol/L necessary for effective CML cell killing .
- Therapeutic Efficacy : In murine models, this compound treatment resulted in significant inhibition of leukemia cell growth and prolonged survival .
Table 2: Efficacy of this compound in CML Models
Model Type | Treatment Dose | Outcome |
---|---|---|
Murine CML Model | 40 mg/kg | Extended survival |
Resistance to BCR-ABL | Targeted this compound | Significant growth inhibition |
Clinical Implications and Case Studies
Several case studies have highlighted the clinical relevance of this compound. In one study involving patients with myeloproliferative disorders harboring JAK2 mutations, this compound was found to induce apoptosis in primary hematopoietic progenitor cells .
Case Study Highlights
- Patient Response : In a cohort of ten patients with JAK2V617F mutations, eight demonstrated significant apoptosis following this compound treatment.
- Combination Therapies : Studies suggest that combining this compound with other agents like panobinostat may enhance therapeutic outcomes in resistant cases .
特性
IUPAC Name |
N-tert-butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O2S/c1-19-18-27-25(29-20-9-11-22(12-10-20)33-15-13-32(5)14-16-33)30-24(19)28-21-7-6-8-23(17-21)36(34,35)31-26(2,3)4/h6-12,17-18,31H,13-16H2,1-5H3,(H2,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDOKQYTTYUYDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587364 | |
Record name | N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936091-14-4 | |
Record name | N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of TG101209?
A1: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2) [, , , , , ].
Q2: How does this compound interact with JAK2?
A2: this compound binds to the ATP-binding site of JAK2, thereby inhibiting its kinase activity [, , ].
Q3: What are the downstream effects of JAK2 inhibition by this compound?
A3: Inhibition of JAK2 by this compound leads to the suppression of downstream signaling pathways, including JAK-STAT [, , , , ], RAS/MAPK [, , , , ], and PI3K/AKT [, , , , ] pathways.
Q4: How does this compound affect cell proliferation and survival?
A4: this compound induces cell cycle arrest [, , ], inhibits cell proliferation [, , , , ], and promotes apoptosis [, , , , ] in various cancer and hematological cell lines.
Q5: How do structural modifications of this compound affect its activity?
A5: Specific structural modifications on this compound can modulate its activity, potency, and selectivity for JAK2 and other kinases. For example, researchers have explored modifications to improve its BET bromodomain inhibitory activity while retaining its JAK2 inhibitory activity [, ].
Q6: Are there any known dual-activity inhibitors based on the this compound scaffold?
A6: Yes, research has led to the development of MA2-014, a derivative of this compound, which displays dual JAK2 and BET bromodomain inhibitory activities [, ].
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A7: While detailed ADME studies are not extensively reported in the provided literature, certain studies indicate oral bioavailability and efficacy of this compound in rodent models [].
Q8: How does the concentration of this compound in bone marrow relate to its in vitro cell-killing activity in chronic myeloid leukemia (CML)?
A8: Research suggests a correlation between bone marrow concentration of this compound and its efficacy against CML cells, highlighting the importance of targeted drug delivery for improved treatment outcomes [].
Q9: In which disease models has this compound shown preclinical efficacy?
A9: this compound has demonstrated preclinical efficacy in a variety of models, including lung cancer [], myeloproliferative neoplasms (MPNs) [, , , , ], acute lymphoblastic leukemia [], multiple myeloma [, , ], T-cell acute lymphoblastic leukemia (T-ALL) [], glioblastoma [], beta-thalassemia [, , ], and chronic myelomonocytic leukemia (CMML) [].
Q10: What is the evidence for the efficacy of this compound in lung cancer models?
A10: In vitro and in vivo studies have shown that this compound enhances the effects of radiation in lung cancer by inhibiting STAT3 activation and survivin expression [].
Q11: How effective is this compound against myeloproliferative neoplasms (MPNs)?
A11: this compound effectively inhibits the growth of MPN cells, particularly those harboring JAK2V617F or MPLW515L/K mutations [, ]. It synergizes with other agents like panobinostat [] and BEZ235 [] to further enhance anti-tumor activity against MPN cells.
Q12: Can this compound overcome resistance to other therapies?
A12: Research suggests that this compound, either alone or in combination with other agents, can overcome resistance to therapies such as tyrosine kinase inhibitors (TKIs) in CML [, , ] and MPNs [].
Q13: Has this compound been evaluated in clinical trials?
A13: While the provided literature doesn't cite completed clinical trials for this compound, its promising preclinical activity supports its potential as a candidate for clinical development, particularly against hematologic malignancies [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。